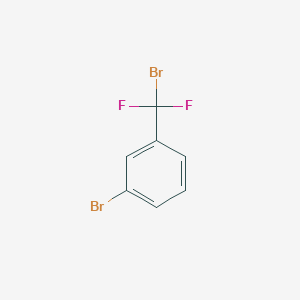

3-(Bromodifluoromethyl)bromobenzene

Description

Contextual Significance of Halogenated Fluorinated Arenes in Contemporary Organic Synthesis

Halogenated aromatic compounds are crucial intermediates in a vast array of synthetic transformations. Their utility stems from the ability of the halogen atom to serve as a leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org The strategic placement of halogens on an aromatic ring provides a handle for introducing diverse functional groups, thereby facilitating the construction of complex molecular architectures. acs.org

The incorporation of fluorine into these halogenated arenes adds another layer of utility. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can dramatically alter the electronic nature and conformational preferences of the parent molecule. chinesechemsoc.org This has made fluorinated arenes particularly attractive in medicinal chemistry, where they are often employed to enhance drug potency and improve pharmacokinetic profiles. chinesechemsoc.orgnih.gov

The Role and Utility of the Bromodifluoromethyl Group in Molecular Design

The bromodifluoromethyl (-CF2Br) group is a particularly interesting functional moiety in the realm of fluorinated compounds. It serves as a versatile precursor for the introduction of other valuable fluorine-containing groups, such as the trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups. The presence of the bromine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, allowing for further molecular elaboration. ontosight.ainih.gov

Moreover, the -CF2Br group itself can participate in unique non-covalent interactions, such as halogen bonding, which are increasingly being recognized for their importance in molecular recognition and crystal engineering. acs.org The strong electron-withdrawing nature of the two fluorine atoms polarizes the bromine atom, enhancing its ability to act as a halogen bond donor. acs.org This property is being explored in the design of new ligands for biological targets and in the development of novel materials with specific solid-state properties.

Research Landscape of 3-(Bromodifluoromethyl)bromobenzene and Related Structures

The research surrounding this compound and its isomers has primarily focused on their synthesis and utility as building blocks for more complex fluorinated molecules. For instance, 1-bromo-4-(bromodifluoromethyl)benzene (B3034823) is a known commercially available compound. sigmaaldrich.com The synthesis of related structures, such as bromodifluoromethyl ketones, has been achieved through the reaction of ethyl bromodifluoroacetate with Grignard reagents like phenylmagnesium bromide. rsc.org

While specific studies on this compound are not extensively detailed in readily available literature, the broader class of (bromodifluoromethyl)arenes is of significant interest. For example, research into the synthesis of (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) highlights its importance as a difluorocarbene precursor in a wide range of organic reactions. researchgate.netsioc-journal.cn This reagent allows for the efficient introduction of the difluoromethylene (-CF2-) unit into various organic molecules. researchgate.net

Synthetic Methodologies for this compound and Analogous Systems

The introduction of the bromodifluoromethyl (–CF2Br) group into aromatic systems is a significant endeavor in synthetic chemistry, driven by the unique properties this moiety imparts to organic molecules, influencing their physical, chemical, and biological characteristics. The synthesis of compounds like this compound and its analogs requires specialized strategies. These methods can be broadly categorized into direct C-H functionalization, nucleophilic approaches, and electrophilic strategies, each offering distinct advantages and mechanistic pathways.

**2.1 Strategies for Introducing the Bromodifluoromethyl Moiety onto Aromatic Scaffolds

Direct C-H functionalization represents a highly efficient and atom-economical strategy for forming carbon-carbon or carbon-heteroatom bonds, as it circumvents the need for pre-functionalized starting materials. While direct C-H bromodifluoromethylation is an emerging field, analogous direct C-H difluoromethylation and related transformations provide a foundational understanding of the potential pathways.

Recent research has focused on visible-light photoredox catalysis to generate reactive fluoroalkyl radicals that can engage in C-H functionalization. For instance, an electrophilic bromodifluoromethylating reagent based on a sulfonium (B1226848) ylide has been developed. researchgate.net Under visible light irradiation, a photoredox catalyst facilitates the generation of a bromodifluoromethyl radical from this ylide. This radical can then react with heteroarenes, such as caffeine (B1668208) derivatives, to yield the corresponding bromodifluoromethylated products in good yields. researchgate.net

Another relevant strategy is the copper-mediated oxidative difluoromethylation of heteroarenes using TMSCF2H, which demonstrates a method for direct C-H functionalization, albeit for the CF2H group. acs.org Similarly, copper-mediated oxidative chloro- and bromodifluoromethylation has been successfully applied to phenols using (CH3)3SiCF2X (where X is Cl or Br). nih.gov This reaction proceeds through a proposed difluorocarbene-involved oxidative coupling process, highlighting a pathway that could be adapted for arenes like bromobenzene (B47551). nih.gov These methods underscore the growing potential for direct C-H bromodifluoromethylation, offering a streamlined route to complex fluorinated aromatic compounds.

Nucleophilic strategies involve the reaction of an electron-rich source of the "CF2Br" group with an electrophilic substrate. These methods often rely on the in-situ generation of a bromodifluoromethyl carbanion or its equivalent from stable precursors.

(Bromodifluoromethyl)trimethylsilane (Me3SiCF2Br or TMSCF2Br) is a versatile and widely used reagent in organofluorine chemistry. sioc-journal.cn It primarily serves as a precursor to difluorocarbene (:CF2), a highly reactive intermediate. sioc-journal.cnresearchgate.net The typical activation of TMSCF2Br involves a nucleophilic trigger, such as a fluoride (B91410) ion or other Lewis bases like HMPA, which attacks the silicon atom, leading to the elimination of difluorocarbene. sioc-journal.cnacs.org

For nucleophilic bromodifluoromethylation, the generated difluorocarbene is intercepted by a bromide ion (Br⁻) present in the reaction medium. This trapping event produces a transient bromodifluoromethyl carbanion ([CF2Br]⁻), which is the key nucleophilic species. acs.orgacs.org This nucleophile can then attack a suitable electrophile. For instance, this strategy has been successfully applied to the bromodifluoromethylation of iminium ions, which are generated in situ from aldehydes and secondary amines. acs.org A similar approach is used for the nucleophilic bromo- and iododifluoromethylation of aldehydes. acs.orgnih.gov To synthesize an analog of this compound, this methodology would require an aromatic substrate bearing a suitable electrophilic handle.

Table 1: Examples of Nucleophilic Fluoroalkylation using TMSCF2Br and Analogous Reagents

| Reagent | Substrate | Key Additives | Product Type | Ref |

|---|---|---|---|---|

| Me3SiCF2Br | Aldehydes | Bu4NBr/LiBr | Bromo/Iododifluoromethylated Alcohols | acs.org |

| Me3SiCF2Br | Iminium Ions | HMPA, Bromide Source | Bromodifluoromethylated Amines | acs.org |

| Me3SiCF2Br | Ketones | Triphenylphosphine, DMPU | Difluoromethylated Compounds | nih.gov |

Beyond TMSCF2Br, other reagents can also serve as effective precursors for difluorocarbene, which is central to nucleophilic bromodifluoromethylation. The general principle involves generating :CF2, which is then converted to the active nucleophile.

One notable strategy involves a modified Julia-Kocienski reaction. The reaction of difluoromethyl 2-pyridyl sulfone with a carbonyl compound generates a difluorinated sulfinate intermediate. Instead of proceeding through the typical olefination pathway, this intermediate can be trapped by a halogenating agent like N-bromosuccinimide (NBS). cas.cn This halogenation effectively transforms the reaction into a formal nucleophilic bromo- and iododifluoromethylation of the carbonyl compound. cas.cn

Transition metal catalysis offers another powerful avenue. Palladium-catalyzed coupling of aryl boronic acids with difluorocarbene precursors, such as ethyl bromodifluoroacetate (BrCF2CO2Et), can produce difluoromethylated arenes. chinesechemsoc.org In this process, the palladium catalyst interacts with the in-situ generated difluorocarbene. To achieve bromodifluoromethylation, this cycle would need to incorporate a bromide source that intercepts a reaction intermediate.

Table 2: Selected Difluorocarbene Precursors and Their Applications

| Precursor | Reaction Type | Substrate | Catalyst/Mediator | Product Type | Ref |

|---|---|---|---|---|---|

| BrCF2CO2Et | Cross-coupling | Aryl Boronic Acids | Palladium Catalyst | Difluoromethylated Arenes | chinesechemsoc.org |

| Ph3P+CF2CO2− (PDFA) | Cross-coupling | Aryl Boronic Acids | Palladium Catalyst | Difluoromethylated Arenes | chinesechemsoc.org |

Electrophilic strategies employ reagents that deliver a "CF2Br" cation equivalent (⁺CF2Br) or a bromodifluoromethyl radical (•CF2Br) to a nucleophilic substrate, such as an electron-rich arene or an organometallic species.

S-Aryl sulfonium salts have emerged as potent electrophilic fluoroalkylating agents. Specifically, unsymmetrical S-(bromodifluoromethyl)diarylsulfonium salts are effective reagents for transferring the bromodifluoromethyl group. nih.govdntb.gov.ua These shelf-stable salts can be synthesized from the corresponding (bromodifluoromethyl)aryl sulfoxides and substituted benzenes in the presence of triflic anhydride. dntb.gov.ua

These sulfonium salts can react via different pathways depending on the conditions. In the presence of an organic base, they can generate difluorocarbene for reactions with sp3 carbon nucleophiles. nih.gov More directly, they can serve as electrophilic sources of the bromodifluoromethyl group. A notable application involves visible-light-promoted photoredox catalysis, where a bromodifluoromethyl sulfonium ylide generates a bromodifluoromethyl radical. researchgate.net This radical readily adds to styrenes and can functionalize electron-rich heteroarenes, demonstrating a viable pathway for electrophilic bromodifluoromethylation. researchgate.net This radical-based approach is particularly promising for the functionalization of various aromatic and heteroaromatic systems.

Table 3: Research Findings on Electrophilic Bromodifluoromethylation Reagents

| Reagent Type | Precursor | Reaction Conditions | Reactive Species | Substrates | Ref |

|---|---|---|---|---|---|

| Sulfonium Ylide | Bromodifluoromethyl Sulfonium Ylide | Visible Light, Photoredox Catalyst | Bromodifluoromethyl Radical (•CF2Br) | Styrenes, Heteroarenes | researchgate.net |

| Sulfonium Salt | S-(bromodifluoromethyl)diarylsulfonium salt | nBuLi | Electrophilic "+CF2Br" | Terminal Alkynes | ccspublishing.org.cn |

| Sulfonium Salt | S-(bromodifluoromethyl)diarylsulfonium salt | Organic Base | Difluorocarbene (:CF2) | Dicyanoalkylidenes, β-ketoesters | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-[bromo(difluoro)methyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAYPOHWQJVALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromodifluoromethyl Bromobenzene and Analogous Systems

Strategies for Introducing the Bromodifluoromethyl Moiety onto Aromatic Scaffolds

Electrophilic Bromodifluoromethylation Strategies

Employing Sodium Bromodifluoromethanesulfinate

A notable method for the bromodifluoromethylation of aromatic systems utilizes sodium bromodifluoromethanesulfinate (BrCF2SO2Na). This approach has been successfully applied to various heteroaromatics, including benzofuran, benzo[b]thiophene, and coumarin (B35378) derivatives. researchgate.net The reaction proceeds effectively at room temperature, yielding the desired bromodifluoromethylated products in moderate to high yields. researchgate.net This method provides a direct route to incorporate the CF2Br group onto pre-existing aromatic structures. researchgate.netacs.org

Synthesis of Brominated Fluorobenzene Precursors

The synthesis of the target compound often begins with the preparation of appropriately substituted benzene (B151609) ring precursors, such as brominated fluorobenzenes. The formation of the aryl-fluorine bond is a critical step, with several transition-metal-catalyzed methods being prominent.

Palladium-Catalyzed C-F Cross-Coupling for Aryl Fluoride (B91410) Formation from Aryl Bromides

Palladium-catalyzed nucleophilic fluorination has emerged as a powerful tool for converting aryl bromides into aryl fluorides. nih.govacs.org This transformation is challenging, primarily due to the difficult reductive elimination step required to form the strong carbon-fluorine bond. acsgcipr.org Success in this area has been achieved through mechanism-driven reaction design, particularly with the use of bulky biarylphosphine ligands such as tBuBrettPhos. acsgcipr.orgnih.gov

The catalytic cycle generally involves three fundamental steps: oxidative addition of the aryl bromide to a Pd(0) complex, halide exchange (transmetalation) with a fluoride source, and the final C–F bond-forming reductive elimination. acsgcipr.org To overcome the hurdles associated with aryl bromides, which are less reactive than aryl triflates, specific modifications are necessary. One strategy involves using a more reactive metal fluoride, such as silver fluoride (AgF), often in combination with potassium fluoride (KF), to drive the transmetalation by forming an irreversible silver bromide (AgBr) precipitate. nih.govacs.org These conditions have proven effective for a broad scope of substrates, including nitrogen-containing heteroaryl bromides, with minimal formation of reduction byproducts. nih.govacs.org In-depth mechanistic studies have revealed complex processes, including in situ ligand modification, which are critical for catalyst efficacy. acs.orgacsgcipr.org

Table 1: Selected Palladium-Catalyzed Fluorination Systems for Aryl Bromides

| Catalyst System | Fluoride Source | Solvent | Key Features | References |

|---|---|---|---|---|

| Pd precatalyst with biarylphosphine ligand | AgF, KF | Cyclohexane or Toluene | Effective for unactivated (hetero)aryl bromides; minimal reduction byproducts. | nih.gov |

| Pd₂(dba)₃ / t-BuBrettPhos | CsF | Toluene | Used in one-pot fluorination of aryl alcohols via nonaflates. | nih.govbeilstein-journals.org |

| [(AdBrettPhos)Pd]₂(cod) | AgF, KF | Not specified | Stable Pd(0) precatalyst for fluorination of aryl bromides and iodides. | nih.gov |

| Pd(OAc)₂ / NFSI | TFA | Not specified | Directs ortho-monofluorination of aryl-N-heterocycles. | rsc.org |

Copper-Mediated/Catalyzed Fluorination of Aryl Bromides

Copper-catalyzed cross-coupling reactions represent an alternative, more economical approach to C-F bond formation, though they come with their own set of challenges. researchgate.net Direct fluorination of aryl bromides using simple copper salts is often unsuccessful or requires harsh conditions because the oxidative addition of the aryl bromide to a Cu(I) center is typically slow. nih.govrsc.org

A significant breakthrough in this area has been the use of directing groups on the aryl bromide substrate. nih.govrsc.org Pyridyl and other nitrogen-based directing groups have been shown to be essential for successful catalytic fluorination. rsc.orgrsc.org These groups are believed to coordinate to the copper center, stabilizing the Cu(I) species and accelerating the otherwise prohibitive oxidative addition step. rsc.orgrsc.org Mechanistic studies suggest that these reactions proceed through a Cu(I)/Cu(III) catalytic cycle, where the final C-F bond is formed via reductive elimination from an ArCu(III)-F intermediate. nih.govbeilstein-journals.orgrsc.orgrsc.org Silver fluoride (AgF) is commonly employed as the fluorine source in these transformations. rsc.orgrsc.org While effective, this strategy is often limited to substrates containing the necessary directing group. rsc.org

Table 2: Copper-Catalyzed Fluorination of Aryl Bromides with Directing Groups

| Catalyst/Mediator | Fluoride Source | Directing Group | Key Mechanism Feature | References |

|---|---|---|---|---|

| Cu(I) salts | AgF | Pyridyl | Essential for catalytic activity; stabilizes Cu(I) and accelerates oxidative addition. | rsc.orgrsc.org |

| (IPr)Cu(I)-Cl | TMSRF, MF salt | sp²-Nitrogen and -Oxygen | Directing group accelerates oxidative addition at the Cu(I) center. | nih.gov |

| Cu(OTf)₂ | KF | Not specified | Effective for fluorination of arylpotassium trifluoroborates. | beilstein-journals.org |

| NHC-Copper complexes | Ag¹⁸F | Nitrogen-containing groups | Mediates radiofluorination via a Cu(aryl)(¹⁸F-fluoride) intermediate. | acs.org |

General Methods for Aromatic Bromination and Fluorination with Regioselectivity Considerations

The precise placement of halogen substituents on an aromatic ring is governed by the principles of regioselectivity in electrophilic aromatic substitution.

Aromatic Bromination: Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. nih.gov However, using molecular bromine can lead to mixtures of products and the generation of corrosive HBr. orientjchem.org To achieve high regioselectivity, particularly para-selectivity, various reagents and methods have been developed. These include N-bromosuccinimide (NBS) over silica (B1680970) gel, γ-picolinium bromochromate (γ-PBC), and N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA). nih.govorientjchem.orgorganic-chemistry.org The regiochemical outcome is dictated by the electronic properties of the substituents already on the ring; electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. rsc.org For π-donor substituents, the preference is typically para > ortho > meta, and performing the reaction at lower temperatures can enhance this selectivity. nih.gov

Aromatic Fluorination: Achieving high regioselectivity in aromatic fluorination is a significant challenge. numberanalytics.com The process can occur through electrophilic, nucleophilic, or radical pathways, with the outcome influenced by the substrate's electronic and steric properties, the fluorinating agent, and reaction conditions. numberanalytics.com For electrophilic fluorination, reagents like Selectfluor (F-TEDA-BF₄) are common. numberanalytics.comnih.gov The geometry of the substrate can have a substantial effect on the reaction rate and regioselectivity. nih.gov For instance, the planar structure of fluorene (B118485) makes it significantly more reactive toward fluorination than the more flexible diphenylmethane. nih.gov In palladium-catalyzed reactions, directing groups can be employed to achieve highly selective ortho-monofluorination. rsc.org

Multi-Component and Cascade Reactions Incorporating the Bromodifluoromethyl Unit

More advanced strategies involve multi-component or cascade reactions that construct complex molecular architectures while incorporating the CF2Br group in a single synthetic operation.

Cyclization Reactions Leading to Bromodifluoromethyl-Substituted Heterocycles

The bromodifluoromethyl group is a valuable synthon for constructing fluorinated heterocyclic compounds. These structures can be formed through cyclization reactions where the CF2Br group is either part of the starting material or is incorporated during the reaction sequence.

One powerful strategy is the regio- and enantioselective bromocyclization of difluoroalkenes, which provides access to heterocycles like oxazines and oxazolines containing a C(sp³)-CF₂Br moiety. nih.govescholarship.org This approach creates a tetrasubstituted stereocenter bearing the bromodifluoromethyl group, which serves as a versatile handle for further chemical modifications. nih.gov

Another route involves the cyclization of linear precursors. For example, 2-(bromodifluoromethyl)benzoxazole can be prepared in a two-step process where 2-aminophenol (B121084) is first reacted with ethyl bromodifluoroacetate, and the resulting amide intermediate undergoes facile cyclization in the presence of polyphosphoric acid (PPA). chim.it

Multi-component reactions also provide an efficient pathway to these heterocycles. A three-component reaction involving unactivated olefins, quinoxalin-2(1H)-ones, and bromodifluorinated reagents can be catalyzed by visible-light photoredox catalysis to yield difluoroalkyl-containing quinoxalin-2(1H)-ones. mdpi.com Similarly, mono-fluorinated pyrrole (B145914) derivatives can be synthesized via a [3+2]-cycloaddition of alkynes, isocyanides, and (bromodifluoromethyl)trimethylsilane (B180072). rsc.org

Table 3: Examples of Cyclization Reactions Forming Bromodifluoromethyl-Substituted Heterocycles

| Reaction Type | Heterocycle Formed | Key Reagents/Conditions | Starting Materials | References |

|---|---|---|---|---|

| Enantioselective Bromocyclization | Oxazines, Oxazolines | Chiral anion phase-transfer catalysis | Difluoroalkenes | nih.govescholarship.org |

| Dehydrative Cyclization | Benzoxazoles | Polyphosphoric acid (PPA) | 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | chim.it |

| [3+2]-Cycloaddition | Pyrroles | TBAB, Toluene, 80 °C | Alkynes, 2-isocyano-2-methylpropane, (bromodifluoromethyl)trimethylsilane | rsc.org |

| Three-Component Photoredox | Quinoxalin-2(1H)-ones | fac-Ir(ppy)₃, visible light | Quinoxalin-2(1H)-ones, unactivated olefins, bromodifluorinated reagents | mdpi.com |

Sequential Functionalization Protocols

Sequential functionalization protocols are multi-step synthetic strategies where functional groups are introduced or modified in a specific order to achieve a target molecule with a defined substitution pattern. scribd.comwikipedia.orgsavemyexams.com This method is particularly valuable for the synthesis of complex aromatic compounds where direct introduction of substituents might lead to mixtures of isomers or be synthetically challenging. For a molecule like 3-(bromodifluoromethyl)bromobenzene, a sequential approach can offer a rational and controllable pathway.

A plausible and commonly employed strategy in aromatic chemistry that exemplifies sequential functionalization is the use of a directing group, such as an amino group, which is later removed or replaced. The Sandmeyer reaction, for instance, is a classic and powerful tool for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. wikipedia.orglumenlearning.com This reaction is a cornerstone of many sequential synthetic routes. scribd.comvaia.com

A proposed sequential synthesis for this compound can be envisioned starting from a readily available substituted aniline, such as 3-aminobenzotrifluoride. This starting material already possesses the desired 1,3-relationship between the nitrogen and the trifluoromethyl group.

The synthetic sequence would proceed as follows:

Diazotization and Sandmeyer Reaction : The first step involves the conversion of the amino group of 3-aminobenzotrifluoride to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Subsequent treatment with a copper(I) bromide catalyst facilitates the Sandmeyer reaction, replacing the diazonium group with a bromine atom to yield 3-bromobenzotrifluoride (B45179). lumenlearning.comprepchem.comgoogle.com This establishes the 1,3-dibromo substitution pattern relative to the fluorinated methyl group.

Conversion of the Trifluoromethyl Group : The second key transformation would be the conversion of the trifluoromethyl (-CF3) group to the desired bromodifluoromethyl (-CF2Br) group. This type of transformation is more specialized and can be challenging. Potential methods could involve partial reductive defluorination followed by bromination, or a radical-mediated halogen exchange. While a direct, high-yielding conversion on 3-bromobenzotrifluoride is not extensively documented in readily available literature, analogous transformations on other fluorinated substrates suggest its feasibility. For instance, the use of bromodifluoromethylating agents or difluorocarbene precursors are active areas of research for installing such moieties. researchgate.netsioc-journal.cn

The following table provides examples of key reactions that are analogous to the steps in the proposed sequential synthesis, demonstrating the robustness of these methods on various aromatic systems.

| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | p-Bromoaniline | 1. NaNO₂, HCl; 2. CuCl, HCl | p-Bromochlorobenzene | Not specified | vaia.com |

| 2 | 2-Methylaniline | 1. NaNO₂, H₂SO₄; 2. CuCN | 2-Methylbenzonitrile | Not specified | lumenlearning.com |

| 3 | 3-Bromoaniline | 1. NaNO₂, H₂SO₄; 2. HBF₄, heat | 3-Bromofluorobenzene | Not specified | lumenlearning.com |

| 4 | Benzotrifluoride | Br₂, BrF₃, N₂ | 3-Bromobenzotrifluoride | 61% | prepchem.com |

| 5 | 4-Bromoaniline | 1. NaNO₂, H₂SO₄; 2. CuCl | 1-Bromo-4-chlorobenzene | Not specified | scribd.com |

Interactive Data Table

This table showcases various sequential functionalization reactions on aromatic compounds, highlighting the versatility of methods like the Sandmeyer reaction.

| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | p-Bromoaniline | 1. NaNO₂, HCl; 2. CuCl, HCl | p-Bromochlorobenzene | Not specified | vaia.com |

| 2 | 2-Methylaniline | 1. NaNO₂, H₂SO₄; 2. CuCN | 2-Methylbenzonitrile | Not specified | lumenlearning.com |

| 3 | 3-Bromoaniline | 1. NaNO₂, H₂SO₄; 2. HBF₄, heat | 3-Bromofluorobenzene | Not specified | lumenlearning.com |

| 4 | Benzotrifluoride | Br₂, BrF₃, N₂ | 3-Bromobenzotrifluoride | 61% | prepchem.com |

| 5 | 4-Bromoaniline | 1. NaNO₂, H₂SO₄; 2. CuCl | 1-Bromo-4-chlorobenzene | Not specified | scribd.com |

This sequential approach, combining well-established reactions like the Sandmeyer reaction with more modern fluorination/bromination techniques, represents a logical and powerful strategy for accessing specifically substituted aromatic compounds like this compound.

Reactivity and Mechanistic Investigations of 3 Bromodifluoromethyl Bromobenzene

Reactivity of the Aryl Bromine Atom

The bromine atom attached directly to the benzene (B151609) ring is the focal point for a variety of important bond-forming reactions. Its reactivity is largely dictated by the substitution pattern of the ring, with the electron-withdrawing character of the 3-(bromodifluoromethyl) group playing a crucial role in transition-metal-catalyzed processes and influencing the potential for nucleophilic substitution.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common electrophilic partners in these transformations. organicchemistrytutor.com The general mechanism for these reactions, particularly those catalyzed by palladium, involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the aryl bromide to a low-valent metal center (like Pd(0)) is often the rate-determining step and is generally facilitated by electron-withdrawing substituents on the aromatic ring. libretexts.org Therefore, the 3-(bromodifluoromethyl) group is expected to activate the aryl C-Br bond toward this initial step.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid. libretexts.orgresearchgate.net This reaction is widely used for the synthesis of biaryls. researchgate.net For aryl bromides, the reactivity order is influenced by electronic factors, with electron-poor substrates often showing enhanced reactivity. libretexts.org The presence of the electron-withdrawing bromodifluoromethyl group on 3-(bromodifluoromethyl)bromobenzene should facilitate the initial oxidative addition of the C-Br bond to the Pd(0) catalyst.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for specific substrates. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Bromides This table presents illustrative examples of Suzuki-Miyaura reactions with related aryl bromides to indicate expected reactivity.

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide (like an aryl bromide) with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com This reaction is a powerful tool for C-C bond formation, typically proceeding with high trans selectivity. organic-chemistry.org Aryl bromides are common substrates, although they are generally less reactive than aryl iodides. youtube.com The reaction is often carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.combeilstein-journals.org Similar to the Suzuki coupling, electron-withdrawing groups on the aryl bromide can facilitate the reaction. beilstein-journals.org Therefore, this compound is expected to be a suitable substrate for Heck-type couplings.

The established mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the final product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by the base. youtube.com

Table 2: Illustrative Heck-Type Reactions This table shows examples of Heck reactions with various aryl bromides to demonstrate the scope and expected reactivity.

Direct arylation represents a more atom-economical cross-coupling strategy, as it involves the formation of a C-C bond by coupling an aryl halide with a C-H bond of another aromatic compound, thus avoiding the pre-functionalization required for organometallic reagents like boronic acids. nih.gov Palladium and ruthenium catalysts are commonly used for these transformations. nih.govnih.gov The reaction typically requires a ligand and a base. Research has shown that aryl bromides, including those that are electron-deficient, can be effective coupling partners in direct arylation reactions. nih.gov The C-H activation step is often kinetically significant. nih.gov Given these precedents, the aryl bromide of this compound is a potential candidate for direct arylation with various (hetero)arenes.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org This pathway is highly favored when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These substituents are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. masterorganicchemistry.com

In this compound, the strongly electron-withdrawing bromodifluoromethyl group is located meta to the aryl bromine atom. Due to this meta relationship, the substituent cannot directly stabilize the negative charge of the Meisenheimer complex via resonance if a nucleophile were to attack the carbon bearing the bromine. masterorganicchemistry.com Consequently, direct nucleophilic substitution of the aryl bromide through the standard addition-elimination SNAr mechanism is expected to be significantly slower and require more forcing conditions compared to its ortho or para isomers.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition (benzyne) mechanism. masterorganicchemistry.com This mechanism requires a very strong base (like NaNH₂) and the presence of a hydrogen atom ortho to the leaving group. The base first deprotonates the ring to initiate the elimination of HBr, forming a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to one of the carbons of the new triple bond, with subsequent protonation yielding the product. masterorganicchemistry.com A key feature of this mechanism is that it can lead to cine-substitution, where the incoming nucleophile attaches to the carbon adjacent to the one that originally bore the leaving group, resulting in a mixture of isomers. masterorganicchemistry.com

The carbon-bromine bond of an aryl bromide can undergo homolytic cleavage to generate an aryl radical. This process can be initiated by various methods, including photoredox catalysis or the use of radical initiators. nih.govmdpi.com Once formed, the aryl radical is a highly reactive intermediate that can participate in a range of transformations.

One notable reaction is the radical difluoromethylation of aryl bromides. nih.govmdpi.com In one reported methodology, a dual nickel/photoredox catalytic system enables the coupling of aryl bromides with bromodifluoromethane (B75531), which serves as a source of the difluoromethyl radical (•CF₂H). nih.govmdpi.com The proposed mechanism involves the oxidative addition of the aryl bromide to a Ni(0) complex. Concurrently, the photocatalyst generates a •CF₂H radical, which is trapped by the Ni(II)-aryl intermediate. Subsequent reductive elimination affords the difluoromethylarene product. nih.govmdpi.com Applying this logic, the aryl bromide of this compound could be converted to 1-(bromodifluoromethyl)-3-(difluoromethyl)benzene.

Another common radical reaction is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be achieved using radical-based reducing agents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as AIBN.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Bromodifluoromethyl Group

The bromodifluoromethyl (-CF2Br) group attached to the benzene ring is a key functional handle, enabling a variety of selective transformations. Its reactivity is primarily centered around the carbon-bromine bond, which can be cleaved through halogen exchange, or via heterolytic or homolytic pathways to generate reactive intermediates.

Selective Halogen Exchange Reactions (Br/F Exchange)

The bromine atom of the bromodifluoromethyl group can be selectively replaced by other halogens, most notably fluorine, in what is known as a halogen exchange (halex) reaction. This transformation is valuable for converting bromodifluoromethylarenes into the corresponding trifluoromethylarenes, which are highly sought after in pharmaceutical and agrochemical industries.

These exchanges are often facilitated by a fluoride (B91410) source. For instance, the fluorination of N-bromodifluoromethylpyrazoles to their trifluoromethylated analogs has been achieved using tetramethylammonium (B1211777) fluoride (Me4NF). chim.it Another effective reagent for this type of transformation is silver tetrafluoroborate (B81430) (AgBF4), which has been used to convert bromodifluoromethyl sulfides into trifluoromethylthiolates. diva-portal.org The general principle involves the nucleophilic displacement of the bromide by a fluoride ion, often assisted by a metal salt that facilitates the abstraction of the bromide.

Furthermore, the bromine can be exchanged for a metal, which prefaces further functionalization. Halogen-metal exchange reactions involving the C-Br bond of the -CF2Br group can be achieved using organomagnesium ate complexes like tributylmagnesate (nBu3MgLi) or the more reactive dibutylisopropylmagnesate (iPr(n)Bu2MgLi). nih.gov This creates a difluorinated organometallic species that can react with various electrophiles.

Formation and Reactivity of Difluorocarbene Intermediates

The bromodifluoromethyl group serves as an excellent precursor for the generation of difluorocarbene (:CF2), a highly useful and moderately electrophilic intermediate for organic synthesis. cas.cn The formation of difluorocarbene from a bromodifluoromethylarene typically proceeds through a two-step sequence:

Formation of a bromodifluoromethyl anion : This is usually achieved by deprotonation if an acidic proton is available, or more relevantly for this system, through cleavage of the C-Br bond or another part of the precursor molecule. For example, reagents like diethyl bromodifluoromethylphosphonate undergo facile phosphorus-carbon bond cleavage upon basic hydrolysis to generate the bromodifluoromethyl anion. cas.cnthieme-connect.com

α-Elimination : The unstable bromodifluoromethyl anion rapidly eliminates a bromide ion to yield the singlet difluorocarbene.

Several reagents and conditions can initiate this process. (Bromodifluoromethyl)trimethylsilane (B180072) (Me3SiCF2Br) is a reagent of choice that generates difluorocarbene under the influence of mild basic activators like HMPA or bromide ions. nih.gov Another pathway involves photoredox catalysis, where the cesium salt of bromodifluoroacetic acid (BrCF2CO2Cs) can be used to generate difluorocarbene under irradiation. rsc.org Once formed, difluorocarbene can be trapped by various nucleophiles, such as phenolates and thiophenolates, to produce difluoromethyl ethers and thioethers, respectively. acs.org

Radical Pathways Initiated by the Bromodifluoromethyl Moiety

Homolytic cleavage of the carbon-bromine bond in the bromodifluoromethyl group provides a reliable route to generate phosphonodifluoromethyl (PDFM) or other difluoromethyl radicals. This initiation can be achieved under mild conditions using visible-light photoredox catalysis. rsc.orglibretexts.org

For example, diethyl bromodifluoromethylphosphonate can serve as a PDFM radical precursor in the presence of a photocatalyst like fac-Ir(ppy)3. rsc.org The excited state of the photocatalyst transfers an electron to the bromodifluoromethyl compound, inducing the cleavage of the C-Br bond to form a difluoromethyl radical and a bromide ion. rsc.org Similarly, other precursors like 2-((bromodifluoromethyl)sulfonyl)benzo[d]thiazole (B14084229) can generate difluoromethyl radicals under visible light. mdpi.com

These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, including:

Addition to unsaturated bonds : Difluoromethyl radicals readily add to alkenes and arenes. mdpi.comresearchgate.net

Hydrogen atom abstraction : The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of a difluoromethyl (-CF2H) group. acs.org

Cyclization : Intramolecular radical cyclization can occur if a suitable accepting group is present elsewhere in the molecule. nih.gov

The initiation of these radical chain reactions typically follows the standard three phases: initiation (radical generation), propagation (the radical reacts with another molecule to form a product and a new radical), and termination (two radicals combine). libretexts.orgyoutube.comyoutube.com

Elucidation of Reaction Mechanisms

The aryl bromide portion of this compound is a key site for transition metal-catalyzed cross-coupling reactions. Understanding the detailed mechanistic pathways of these reactions is crucial for controlling reactivity and optimizing product yields.

Detailed Mechanistic Pathways in Transition Metal Catalysis (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

Palladium-catalyzed cross-coupling reactions are fundamental to modern synthesis, and their mechanisms are well-studied. For a substrate like this compound, the catalytic cycle typically involves three key steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide C-Br bond to a low-valent transition metal center, typically a palladium(0) complex. This is often the rate-determining step. The Pd(0) species inserts into the C-Br bond, forming a square planar Pd(II) complex. This process increases the oxidation state and coordination number of the metal. rsc.orgresearchgate.netlibretexts.org

Transmetalation : In this step, an organometallic reagent (R-M') transfers its organic group (R) to the Pd(II) center, displacing the halide. This step is crucial for forming the new carbon-carbon bond. For example, in a Suzuki coupling, an organoboron reagent would transfer an aryl or alkyl group. The specific nature of the transmetalation depends on the coupling partners used. rsc.orgresearchgate.net

Reductive Elimination : This is the final step where the two organic ligands on the Pd(II) complex couple and are eliminated from the metal center, forming the final product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal center. mdpi.com

These steps have been observed in reactions involving closely related aryl halide and fluoroalkyl compounds, providing a clear model for the reactivity of this compound. diva-portal.orgrsc.orgresearchgate.net

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling

| Mechanistic Step | Description | Metal Oxidation State Change |

| Oxidative Addition | The aryl halide adds to the metal center, breaking the C-X bond. | Pd(0) → Pd(II) |

| Transmetalation | An organometallic reagent transfers an organic group to the palladium complex. | Pd(II) → Pd(II) |

| Reductive Elimination | Two organic ligands couple and are expelled, forming the product and regenerating the catalyst. | Pd(II) → Pd(0) |

Role of Ligand Design in Promoting Specific Reactivities

The ligands coordinated to the transition metal center play a pivotal role in catalysis, influencing the catalyst's stability, activity, and selectivity. The design and choice of ligands are therefore critical for controlling the outcome of the reaction. Key properties of ligands that affect reactivity include their electronic and steric profiles.

Electronic Effects : Electron-donating ligands increase the electron density on the metal center, which generally promotes the oxidative addition step but can slow down reductive elimination. Conversely, electron-withdrawing ligands can facilitate reductive elimination. The strong σ-donation from N-heterocyclic carbene (NHC) ligands, for example, is known to create highly active catalysts, but can also have complex and sometimes inhibitory effects depending on the specific reaction step. escholarship.org

Steric Effects : The size and shape of a ligand can have a profound impact. Bulky ligands can promote reductive elimination by creating steric strain that is relieved upon product formation. libretexts.org The "bite angle" of bidentate phosphine ligands (the P-M-P angle) is a crucial parameter. Wide bite angles, as seen in ligands like Xantphos, can favor specific geometries and promote high selectivity in certain cross-coupling reactions. nih.gov

In the context of reactions with this compound, the choice of ligand (e.g., simple monodentate phosphines like PPh3, bulky phosphines, or specific bidentate ligands) would be tailored to optimize the rates of the key catalytic steps—oxidative addition at the aryl bromide and subsequent transmetalation and reductive elimination—to achieve high efficiency and yield. rsc.orgresearchgate.net

Table 2: Influence of Ligand Properties on Catalytic Steps

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Example Ligand Type |

| Electron-Donating | Generally accelerates | Generally slows | Alkylphosphines, some NHCs |

| Electron-Withdrawing | Generally slows | Generally accelerates | Phosphites, fluoro-substituted phosphines |

| Steric Bulk | Can slow, but also promotes formation of active monoligated species | Generally accelerates | t-Bu3P, Buchwald-type biarylphosphines |

| Wide Bite Angle | Can influence catalyst stability and selectivity | Can promote by enforcing favorable geometry | Xantphos, DPEPhos |

Investigations of Single Electron Transfer (SET) Processes

The reactivity of this compound is significantly influenced by single electron transfer (SET) processes, which can initiate radical-based transformations. The molecule possesses two distinct carbon-bromine bonds: an aromatic C(sp²)–Br bond and a benzylic C(sp³)–Br bond within the bromodifluoromethyl group. Both are susceptible to cleavage via SET mechanisms, leading to different reactive intermediates.

The C(sp³)–Br bond in the bromodifluoromethyl moiety is notably weaker and can be targeted to generate an α,α-difluorobenzyl radical. This process is analogous to the activation of other bromo-fluoroalkanes used in synthetic chemistry. For instance, bromodifluoromethane (HCF₂Br) is known to be a source of the difluoromethyl radical (•CF₂H) through halogen abstraction mediated by silyl (B83357) radicals, a pathway with a favorable thermodynamic driving force due to the formation of a strong Si–Br bond. nih.gov Similarly, a SET to the σ* orbital of the C–Br bond in the 3-(bromodifluoromethyl) group of this compound can induce its cleavage, forming a bromide anion and the primary radical species: the 3-bromophenyl(difluoromethyl) radical (•CF₂-C₆H₄-Br). This type of activation is a key initiation step in many radical-based fluoroalkylation reactions. researchgate.net

Alternatively, the C(sp²)–Br bond on the aromatic ring can also participate in SET processes, a common activation mode for aryl bromides in photoredox catalysis. nih.gov In dual catalytic systems, typically involving a photocatalyst and a nickel catalyst, the aryl bromide can undergo oxidative addition to a low-valent metal center (e.g., Ni⁰). However, the initiation of radical processes can also occur via direct electron transfer to the aryl bromide. The generation of carbon-centered radicals from organic halides is a powerful tool in modern organic synthesis, often initiated by photoredox catalysis. researchgate.net The relative ease of reduction of the two C-Br bonds will dictate the initial course of the reaction, with the specific conditions (e.g., catalyst, solvent, additives) playing a crucial role in directing the selectivity of the SET event.

Photocatalytic Mechanisms in Fluoroalkylation

The dual reactivity of this compound allows it to participate in photocatalytic fluoroalkylation reactions through distinct mechanistic pathways, primarily dictated by which C-Br bond is activated. A prevalent and powerful strategy for the functionalization of aryl bromides is metallaphotoredox catalysis. princeton.edu This approach can be hypothetically applied to reactions involving this compound, where the aromatic C-Br bond is the site of cross-coupling.

A plausible mechanism, based on well-established metallaphotoredox-catalyzed difluoromethylation of aryl bromides, is depicted below (Table 1). nih.govmdpi.com This dual catalytic cycle merges a photoredox cycle for radical generation with a nickel-catalyzed cross-coupling cycle.

Table 1: Proposed Metallaphotoredox Mechanism for Cross-Coupling at the C(sp²)-Br Site

| Step | Process | Description |

| A | Photocatalyst Excitation | An iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) absorbs visible light to form a highly oxidizing excited state (*Irᴵᴵᴵ). |

| B | Radical Generation | The excited *Irᴵᴵᴵ photocatalyst is reductively quenched by a suitable donor (e.g., a silyl radical precursor), generating a reduced Irᴵᴵ species and the active radical for the coupling (e.g., •CF₂H from bromodifluoromethane). |

| C | Oxidative Addition | Concurrently, a Ni⁰ catalyst undergoes oxidative addition to the C(sp²)-Br bond of this compound to form an aryl-Niᴵᴵ intermediate. nih.gov |

| D | Radical Trapping | The aryl-Niᴵᴵ complex traps the externally generated difluoromethyl radical (•CF₂H) to yield an aryl-Niᴵᴵᴵ-CF₂H species. mdpi.com |

| E | Reductive Elimination | The Niᴵᴵᴵ complex undergoes reductive elimination to afford the final difluoromethylated product and a Niᴵ species. nih.gov |

| F | Catalyst Regeneration | The Niᴵ species is reduced by the Irᴵᴵ complex via a single electron transfer, regenerating the Ni⁰ catalyst and the ground-state Irᴵᴵᴵ photocatalyst, thus closing both catalytic cycles. nih.gov |

This mechanism highlights how the aromatic bromide portion of the molecule can serve as a handle for cross-coupling reactions. In this scenario, this compound acts as the electrophilic aryl partner.

Conversely, this compound can itself serve as the fluoroalkylating agent. In this case, the photocatalytic cycle would be initiated by a SET to the C(sp³)-Br bond, generating the 3-bromophenyl(difluoromethyl) radical (•CF₂-C₆H₄-Br). This radical could then add to an alkene or arene, followed by subsequent steps to yield the final fluoroalkylated product. The generation of such difluorobenzyl radicals via C-F bond cleavage of trifluoromethyl arenes is a known strategy in photoredox catalysis, underscoring the feasibility of generating these radicals from the corresponding bromides. nih.govacs.orgnih.gov The regioselectivity of such a process would be governed by the stability of the radical intermediates formed during the reaction. mdpi.com

Transformations and Further Derivatization of 3 Bromodifluoromethyl Bromobenzene

Functionalization of the Aryl Moiety While Preserving the Bromodifluoromethyl Group

The bromine atom on the aromatic ring of 3-(bromodifluoromethyl)bromobenzene is amenable to a variety of transition-metal-catalyzed cross-coupling reactions. These transformations are foundational for building more complex molecular scaffolds by forming new carbon-carbon or carbon-heteroatom bonds. A key advantage is the ability to perform these reactions while leaving the bromodifluoromethyl (CF₂Br) group intact for subsequent derivatization.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. By carefully selecting the catalyst, ligands, and reaction conditions, the aryl bromide can be selectively coupled with various organoboron reagents. For instance, coupling with arylboronic acids provides access to substituted biphenyl (B1667301) structures containing a bromodifluoromethyl group. Nickel-catalyzed cross-coupling reactions have also been employed, offering a complementary and often more cost-effective alternative to palladium. researchgate.net These methods tolerate a wide range of functional groups on the coupling partner, demonstrating their broad applicability in synthetic chemistry. researchgate.net The preservation of the CF₂Br moiety is crucial, as it acts as a versatile handle for introducing other fluorine-containing groups in later synthetic steps.

Table 1: Examples of Aryl Functionalization via Cross-Coupling

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acids | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₂CO₃) | 3-(Bromodifluoromethyl)biphenyl derivatives |

| Heck Coupling | Alkenes | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 3-(Bromodifluoromethyl)stilbene derivatives |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Aryl-3-(bromodifluoromethyl)aniline derivatives |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-(Bromodifluoromethyl)phenylacetylene derivatives |

Chemical Transformations of the Bromodifluoromethyl Group

The bromodifluoromethyl group is not merely a placeholder; it is a reactive functional group that serves as a gateway to other valuable fluorinated moieties. The bromine atom in the CF₂Br group can be substituted or removed through various chemical pathways.

The trifluoromethyl (CF₃) group is one of the most important fluorinated functionalities in pharmaceuticals and agrochemicals due to its profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity. cas.cn The bromodifluoromethyl group provides direct access to the CF₃ group through a halogen exchange (HALEX) reaction. chim.it This nucleophilic substitution involves replacing the bromine atom with a fluorine atom. Common fluorinating agents for this transformation include metal fluorides such as silver(I) fluoride (B91410) (AgF) or cesium fluoride (CsF). academie-sciences.frcas.cn The reaction conditions, particularly the solvent and temperature, are critical for achieving high conversion and yield, as the reactivity can be influenced by the solubility of the fluoride salt and the stability of the intermediates. chim.it

Beyond simple reduction or fluorination, the CF₂Br group is a versatile synthon for constructing more elaborate fluoroalkyl structures. The bromine atom can be displaced by a range of nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the difluorinated carbon center. For instance, reactions with sulfur or oxygen nucleophiles can yield difluoromethyl thioethers or ethers, respectively. chim.it Furthermore, the CF₂Br group can participate in radical reactions. Under photoredox catalysis, a bromodifluoromethyl radical (•CF₂Br) can be generated, which can then add to alkenes or engage in C-H functionalization reactions, opening pathways to a diverse array of bromodifluoromethylated architectures. acs.org

Regioselective Control in Multi-Substituted Systems

A central challenge and opportunity in the chemistry of this compound is controlling the regioselectivity of its reactions. The molecule possesses two electrophilic centers: the aryl carbon bonded to bromine and the difluoromethyl carbon bonded to bromine. The ability to selectively target one site over the other is paramount for its use as a versatile building block.

This regioselectivity is typically governed by the reaction mechanism and the nature of the reagents.

Aryl-Br Bond Reactions : Transition-metal-catalyzed cross-coupling reactions, which proceed via an oxidative addition mechanism, show a strong preference for the aryl C-Br bond. The palladium or nickel catalyst readily inserts into the sp² C-Br bond of the benzene (B151609) ring, while the sp³ C-Br bond of the CF₂Br group remains unreactive under these conditions. researchgate.net This allows for the systematic modification of the aromatic core.

CF₂-Br Bond Reactions : Conversely, reactions targeting the bromodifluoromethyl group often involve nucleophilic substitution or radical pathways. Strong nucleophiles can displace the bromide from the CF₂Br group. Radical reactions, often initiated by light or a radical initiator, can selectively cleave the weaker C-Br bond of the CF₂Br group to generate a difluoromethyl radical, which can then be trapped by various substrates. chim.itacs.org

By carefully choosing the reaction conditions—catalyst, solvent, temperature, and additives—chemists can direct the transformation to the desired position, unlocking the full synthetic potential of this dual-functionalized reagent.

Table 2: Regioselective Transformations of this compound

| Reaction Type | Reagents/Conditions | Reactive Site | Product Type |

|---|---|---|---|

| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | Aryl C-Br | 3-(Bromodifluoromethyl)biphenyl |

| Nucleophilic Fluorination | AgF, Acetonitrile (B52724), Heat | CF₂-Br | 3-(Trifluoromethyl)bromobenzene |

| Reduction | Zn powder, Acetic Acid | CF₂-Br | 3-(Difluoromethyl)bromobenzene |

| Radical Addition | Alkene, fac-Ir(ppy)₃, Visible Light | CF₂-Br | Adduct of alkene and the 3-bromophenyl-difluoromethyl radical |

Advanced Synthetic Strategies for Bromodifluoromethylarenes

Late-Stage C-H Functionalization for Introducing Fluoroalkyl Groups

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex molecules at a late step in the synthetic sequence. rwth-aachen.de This approach allows for the rapid generation of analogues from advanced drug leads without the need for de novo synthesis. nih.gov Among LSF strategies, the direct functionalization of carbon-hydrogen (C-H) bonds is particularly attractive due to the ubiquity of C-H bonds in organic molecules. nih.gov

The direct introduction of fluoroalkyl groups via C-H functionalization is a growing area of research. While direct C-H bromodifluoromethylation of arenes is a challenging transformation, insights can be drawn from the more established C-H difluoromethylation. The difluoromethyl radical (•CF2H) is a key intermediate in many of these reactions, and its stability is intermediate between the monofluoromethyl and trifluoromethyl radicals. rsc.org

Recent advancements have focused on photocatalytic methods. For instance, visible light-induced photocatalysis has been successfully employed for the hydrobromodifluoromethylation of alkenes using dibromodifluoromethane (B1204443) (CF2Br2). rsc.org This method demonstrates good functional group tolerance, which is a key requirement for late-stage functionalization. Another related approach involves the photocatalytic bromodifluoromethylation of alkenes with (difluoromethyl)triphenylphosphonium bromide, showcasing the utility of photoredox catalysis in generating CF2Br-containing compounds. acs.org

Transition-metal catalysis, particularly with rhodium, has also shown promise in C-H functionalization reactions. nih.govrsc.orgrsc.org While specific examples of rhodium-catalyzed C-H bromodifluoromethylation of arenes are still emerging, the principles of directed C-H activation could be applied to this transformation. The development of new reagents is also crucial. For example, S-(bromodifluoromethyl)diarylsulfonium salts have been synthesized and shown to act as electrophilic bromodifluoromethylating reagents. researchgate.net

A summary of representative late-stage C-H functionalization strategies for introducing fluoroalkyl groups is presented in the table below.

| Strategy | Reagent/Catalyst | Substrate Scope | Key Features |

| Photocatalytic Hydrobromodifluoromethylation | Eosin Y / CF2Br2 | Alkenes | Mild reaction conditions, good functional group tolerance. rsc.org |

| Photocatalytic Bromodifluoromethylation | Photoredox catalyst / [Ph3PCF2H]Br | Alkenes | Utilizes a phosphonium (B103445) salt as the CF2Br source. acs.org |

| Rhodium-Catalyzed C-H Activation | Rhodium complexes | Arenes and heterocycles | Potential for directed, regioselective functionalization. nih.govrsc.org |

| Electrophilic Bromodifluoromethylation | S-(bromodifluoromethyl)diarylsulfonium salts | Aromatic Grignard reagents | Utilizes a pre-functionalized arene. researchgate.net |

Asymmetric Synthesis of Chiral Bromodifluoromethyl-Containing Compounds

The synthesis of chiral molecules containing a bromodifluoromethyl group is of high importance, as the stereochemistry of a drug candidate can profoundly influence its biological activity. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, which can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. ptfarm.plrsc.orgacs.org

A significant advancement in this area is the enantioselective bromocyclization of 1,1-difluoroalkenes. nih.gov This method utilizes a chiral anion phase-transfer (CAPT) strategy to construct oxazoline (B21484) and oxazine (B8389632) heterocycles containing a tetrasubstituted bromodifluoromethylated stereocenter with high enantioselectivity. nih.govescholarship.org The reaction is tolerant of a range of substituents on the aromatic ring of the amide nucleophile. nih.gov

Another approach involves the asymmetric reduction of a prochiral ketone. For example, the metal-mediated Reformatsky reaction of a bromodifluoromethyl ketone with an imine, followed by diastereoselective reduction, can provide access to chiral amino alcohols. acs.org The use of chiral auxiliaries, such as the tert-butanesulfinyl group, is a well-established method for the asymmetric synthesis of amines and can be applied to the synthesis of chiral bromodifluoromethyl-containing compounds. acs.org

While transition-metal catalysis has been a powerful tool in asymmetric synthesis, its application in fluoroalkylation can be challenging due to potential side reactions. nih.gov However, recent developments in palladium-catalyzed umpolung gem-difluoroallylation of hydrazones using a chiral N-heterocyclic carbene ligand have demonstrated the potential for highly regio- and enantioselective C-CF2R bond formation. nih.gov

The table below summarizes key findings in the asymmetric synthesis of chiral bromodifluoromethyl-containing compounds.

| Method | Catalyst/Auxiliary | Product Type | Enantiomeric Excess (ee) |

| Chiral Anion Phase-Transfer Bromocyclization | Chiral Phosphate Anion | Bromodifluoromethylated oxazolines/oxazines | Up to 96% ee nih.gov |

| Diastereoselective Reduction | Chiral Auxiliary (e.g., tert-butanesulfinyl) | Chiral amino alcohols | High diastereoselectivity acs.org |

| Palladium-Catalyzed Difluoroallylation | Chiral N-Heterocyclic Carbene Ligand | α- and γ-difluoroallylated compounds | High enantioselectivity nih.gov |

Flow Chemistry Applications in Bromodifluoromethylation

Flow chemistry, where chemical reactions are performed in a continuously flowing stream, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. nih.govorganic-chemistry.orgnih.govyoutube.comyoutube.com These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

A notable application of flow chemistry in this field is the continuous-flow synthesis of 4-(bromodifluoromethyl)-4′-cyclopentyl-3,5-difluorobiphenyl, an important intermediate for liquid crystals. acs.orgresearchgate.net This process utilizes a microreaction system composed of micromixers and microtube reactors. acs.org The high heat and mass transfer in the microreactor allows for the ortho-lithiation step to be performed at a significantly higher temperature (-20 °C) compared to the batch reaction (-70 °C). acs.orgresearchgate.net Furthermore, the subsequent bromodifluoromethylation of the aryllithium species proceeds with fewer byproducts and a significantly reduced reaction time (3 minutes in flow vs. 70 minutes in batch), achieving a higher yield (80.1% vs. 70.1%). acs.orgresearchgate.net

Flow chemistry is also well-suited for photocatalytic reactions, as the small dimensions of microreactors allow for efficient irradiation of the reaction mixture. bioduro.compolimi.it This has been demonstrated in the visible light-induced hydrobromodifluoromethylation of alkenes, a reaction that could be readily adapted to a flow setup for improved efficiency and scalability. rsc.orguliege.be The on-demand generation of reactive intermediates in flow reactors can also enhance the safety of processes involving potentially unstable species. researchgate.net

The advantages of using flow chemistry for bromodifluoromethylation are highlighted in the following table.

| Feature | Advantage in Flow Chemistry | Example Application |

| Heat Transfer | Superior temperature control, enabling higher reaction temperatures and reducing byproduct formation. | ortho-lithiation at -20 °C instead of -70 °C. acs.orgresearchgate.net |

| Mass Transfer | Efficient mixing of reagents, leading to faster reaction rates and higher yields. | 80.1% yield in 3 minutes for a liquid crystal intermediate. acs.orgresearchgate.net |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. | Handling of organolithium intermediates. researchgate.net |

| Scalability | Straightforward scale-up by running the flow system for longer or using multiple reactors in parallel. | Potential for industrial production of bromodifluoromethylated compounds. acs.org |

| Photochemistry | Uniform light penetration for efficient photocatalytic reactions. | Adaptation of visible-light induced bromodifluoromethylations. rsc.orguliege.be |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for analyzing complex organic reaction pathways. osti.gov It offers a balance between computational cost and accuracy, making it suitable for studying the multifaceted mechanisms often encountered in organometallic catalysis and organic synthesis. osti.gov For reactions involving 3-(bromodifluoromethyl)bromobenzene, DFT calculations are instrumental in mapping out the potential energy surface.

This analysis involves several key steps:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, intermediates, and transition states.

Energy Calculation: Determining the relative energies of these stationary points on the potential energy surface. The energy differences reveal the thermodynamics (reaction energies) and kinetics (activation barriers) of the proposed pathway. researchgate.net

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction of Reactivity and Selectivity in Bromodifluoromethylation Reactions

Computational chemistry offers robust models for predicting the regio- and site-selectivity of organic reactions, which is crucial for synthesis planning. rsc.org For a molecule like this compound, computational methods can predict how it will behave in various reactions, particularly those involving its two distinct bromine atoms and the aromatic ring.

Key computational approaches include:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. researchgate.net The LUMO indicates the most likely site for nucleophilic attack, while the HOMO suggests the site of electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a clear guide to where a reactant will likely interact with the substrate.

Calculated NMR Shifts: It has been demonstrated that calculated 13C and 1H NMR chemical shifts can correlate with the regiochemical outcome of electrophilic aromatic substitution reactions. researchgate.net The position with the lowest calculated chemical shift often corresponds to the site with the highest electron density, making it the most susceptible to electrophilic attack. researchgate.net

In the case of this compound, the strong electron-withdrawing nature of the -CF2Br group significantly influences the electron distribution in the benzene (B151609) ring, affecting its reactivity in electrophilic aromatic substitution. Computational analysis can precisely quantify this effect and predict the preferred position of substitution. Similarly, in metal-catalyzed cross-coupling reactions, these models can predict which of the two C-Br bonds (the one on the ring or the one in the side chain) is more likely to undergo oxidative addition, thereby guiding the design of selective transformations. escholarship.orgchem8.org

Rational Design of Catalytic Systems and Reagents

The rational, in silico design of catalysts and reagents is a modern approach to accelerate the discovery of new and efficient chemical reactions. d-nb.infonih.gov Computational modeling allows chemists to design and evaluate potential catalysts before committing to their synthesis, saving significant time and resources. mit.edu

For reactions involving this compound, such as C-N or C-C cross-couplings, computational design focuses primarily on the catalyst's ligand sphere. DFT calculations can model the entire catalytic cycle for different metal-ligand combinations. mit.edu For example, by studying a nickel-catalyzed amination, researchers can calculate how different phosphine (B1218219) ligands affect key steps:

Oxidative Addition: The energy barrier for the Ni(0) catalyst to insert into the C-Br bond of this compound.

Reductive Elimination: The final, product-forming step from the Ni(II) intermediate. mit.edu

By systematically modifying the steric and electronic properties of the ligands in silico (e.g., by adding electron-donating or electron-withdrawing groups), chemists can identify a ligand that lowers the activation energy of the rate-determining step, thus predicting a more efficient catalyst. mit.edu This integrated approach of prior evaluation in silico is a powerful strategy for solving challenges in catalysis. d-nb.info Machine learning, combined with DFT-calculated descriptors, is also emerging as a tool to accelerate the screening of vast numbers of potential alloy catalysts for specific reactions. nih.gov

Molecular Modeling of Structure-Reactivity Relationships

Molecular modeling is a vital tool for understanding the relationship between a molecule's three-dimensional structure and its chemical reactivity. researchgate.net It allows for the calculation of various physico-chemical and three-dimensional properties that govern how a molecule interacts with other reagents or biological targets. researchgate.net

For compounds containing a bromodifluoromethyl (-CF2Br) group, molecular modeling can elucidate unique non-covalent interactions. The -CF2Br moiety can act as an unconventional halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. The strength of this bond can be tuned by the substituents on the carbon atom attached to the halogen. acs.org

Computational studies on model systems, such as substituted ethers, have been used to quantify the strength of these interactions. By calculating the complex formation energies between different CF2X-ethers and a model XB acceptor (like N-methylacetamide), a clear structure-reactivity trend emerges. acs.org

Table 1: Calculated Complex Formation Energies for Halogenated Ethers

This interactive table displays the calculated complex formation energies for various halogenated ethers, illustrating the effect of the halogen atom on halogen bond strength.

| Compound Moiety | Complex Formation Energy (kJ mol⁻¹) |

| -CF₂H | -10.3 |

| -CF₂Cl | -11.2 |

| -CF₂Br | -15.4 |

| -CF₂I | -24.0 |

| Data sourced from computational modeling studies on model ether systems interacting with an N-methylacetamide acceptor. acs.org |

The data clearly show that the strength of the halogen bond increases significantly down the halogen group, with the -CF2Br group forming a substantially stronger interaction than its chloro- or hydrogen-containing counterparts. acs.org This enhanced ability to form halogen bonds can influence reaction transition states, crystal packing, and interactions with biological macromolecules. Such molecular modeling provides fundamental insights into the structure-reactivity relationships that define the chemical behavior of this compound and related compounds. researchgate.netacs.org

Advanced Analytical Methodologies for Research on 3 Bromodifluoromethyl Bromobenzene

Spectroscopic Techniques for Structural Confirmation and Mechanistic Studies

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 3-(Bromodifluoromethyl)bromobenzene and for investigating the mechanisms of reactions in which it participates.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) NMR (¹H, ¹³C, ¹⁹F) provides fundamental information about the chemical environment of the nuclei in this compound. However, for complete and unambiguous structural assignment, especially in complex molecules or reaction mixtures, advanced two-dimensional (2D) NMR techniques are employed. numberanalytics.com

Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, revealing which protons are adjacent to each other in the molecule's aromatic ring. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with their directly attached carbon atoms, allowing for the precise assignment of ¹³C signals based on the known ¹H spectrum. numberanalytics.comipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for establishing connectivity across multiple bonds. It shows correlations between protons and carbons that are two or three bonds away, which is vital for confirming the position of the bromodifluoromethyl group relative to the bromine atom on the benzene (B151609) ring. numberanalytics.comipb.pt

¹⁹F NMR: Given the CF₂Br group, ¹⁹F NMR is a key technique. The chemical shift and coupling constants (e.g., J-coupling to ¹³C and ¹H) provide direct evidence for the structure of the fluorinated moiety.

Table 1: Theoretical 2D NMR Correlations for this compound

| Technique | Expected Correlation | Information Gained |

|---|---|---|

| COSY | Correlations between adjacent aromatic protons (H-2, H-4, H-5, H-6). | Confirms the substitution pattern on the aromatic ring. |

| HSQC | Correlation of each aromatic proton to its directly bonded carbon (e.g., H-2 to C-2). | Assigns the chemical shifts of the protonated aromatic carbons. |

| HMBC | Correlations from aromatic protons to the carbon of the CF₂Br group (C-α) and vice versa. | Unambiguously confirms the connectivity of the bromodifluoromethyl group to the C-3 position of the bromobenzene (B47551) ring. numberanalytics.comipb.pt |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass and, consequently, its elemental formula (C₇H₄Br₂F₂). A key feature in the mass spectrum would be the isotopic pattern of bromine. wpmucdn.com Since bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion peak would appear as a characteristic cluster of peaks (M+, [M+2]+, [M+4]+) reflecting the presence of two bromine atoms. wpmucdn.comlibretexts.org

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for aromatic halides involve the loss of a halogen atom or the entire substituent group. miamioh.edu

Loss of Bromine: A primary fragmentation would be the loss of a bromine radical (·Br) from either the ring or the difluoromethyl group.

Loss of CF₂Br: The cleavage of the C-C bond between the aromatic ring and the side chain would result in a fragment corresponding to the loss of the ·CF₂Br radical.

Formation of Phenyl Cation: Subsequent fragmentation could lead to the formation of a phenyl cation or related aromatic structures. wpmucdn.com

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is essential for separating this compound from starting materials, byproducts, and isomers, as well as for quantifying its purity.

Gas Chromatography (GC)